1-Methyl-1H-indazole-5-carbonitrile
Overview
Description
1-Methyl-1H-indazole-5-carbonitrile is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry The compound features a fused benzene and pyrazole ring system, with a methyl group at the first position and a cyano group at the fifth position
Mechanism of Action
Target of Action
1-Methyl-1H-indazole-5-carbonitrile is a derivative of indazole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indazole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . They have been associated with a wide variety of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Mode of Action
Indazole derivatives have been found to inhibit, regulate, and/or modulate various kinases, such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a role in the treatment of diseases such as cancer .
Biochemical Pathways
Indazole derivatives have been associated with a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may affect a variety of biochemical pathways.
Result of Action
Indazole derivatives have been found to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Action Environment
The action of this compound may be influenced by various environmental factors. For example, the synthesis of indazoles has been found to involve reactions under catalyst- and solvent-free conditions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indazole-5-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions. For instance, the reaction of 1-methyl-1H-indazole with cyanogen bromide in the presence of a base like sodium hydroxide can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-indazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products:
Oxidation: Formation of indazole oxides.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of halogenated indazole derivatives.
Scientific Research Applications
1-Methyl-1H-indazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
1H-Indazole-3-carbonitrile: Similar structure but with the cyano group at the third position.
1-Methyl-1H-indazole-3-carboxamide: Contains a carboxamide group instead of a cyano group.
5-Bromo-1-methyl-1H-indazole: Features a bromine atom at the fifth position instead of a cyano group.
Uniqueness: 1-Methyl-1H-indazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyano group at the fifth position and methyl group at the first position make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-methylindazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-12-9-3-2-7(5-10)4-8(9)6-11-12/h2-4,6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXKWSDDUMHXFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C#N)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441987 | |
Record name | 1-Methyl-1H-indazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189107-45-7 | |
Record name | 1-Methyl-1H-indazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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